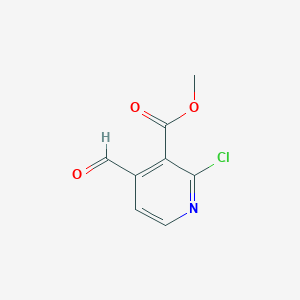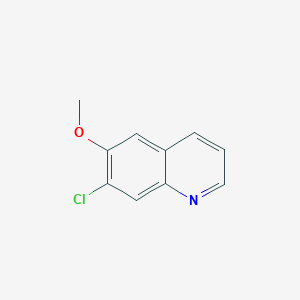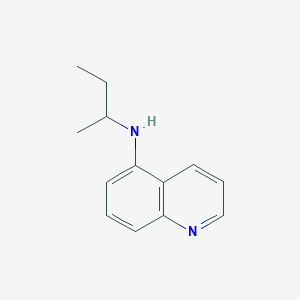
1-(6-Methylpyridazin-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridazin-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring fused with a pyridazine ring, which is methyl-substituted at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane typically involves the reaction of 6-methylpyridazine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with 6-methylpyridazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methylpyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridazin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Methylpyridazin-3-yl)piperidin-4-amine: Shares the pyridazine ring but has a piperidine ring instead of a diazepane ring.
1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: Contains a pyrrolidine ring and a hydroxyl group.
Uniqueness
1-(6-Methylpyridazin-3-yl)-1,4-diazepane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its diazepane ring provides a different spatial arrangement and electronic environment compared to similar compounds, potentially leading to unique interactions and applications .
Eigenschaften
Molekularformel |
C10H16N4 |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1-(6-methylpyridazin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N4/c1-9-3-4-10(13-12-9)14-7-2-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |
InChI-Schlüssel |
RCPGWBRVUXPUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)N2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
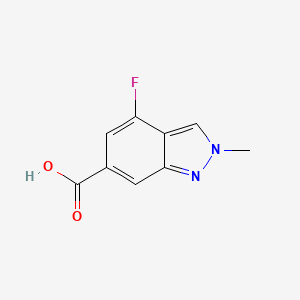
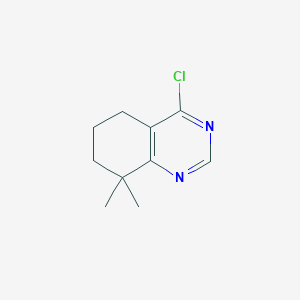

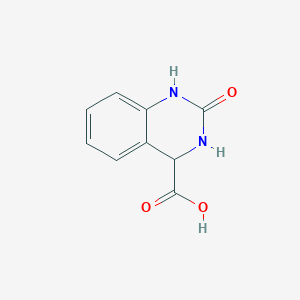


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
